

AT13148: A Technical Guide for Researchers

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Compound of Interest

Compound Name: AT13148

Cat. No.: B1683962

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **AT13148**, an orally bioavailable, ATP-competitive multi-AGC kinase inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and preclinical and clinical development of this compound.

Chemical Structure and Properties

AT13148, with the IUPAC name (S)-1-(4-(1H-pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol, is a small molecule inhibitor.^[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of AT13148

Identifier	Value
IUPAC Name	(S)-1-(4-(1H-pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol[1]
CAS Number	1056901-62-2[1]
Molecular Formula	C ₁₇ H ₁₆ ClN ₃ O[1]
Molecular Weight	313.78 g/mol [1][2]
SMILES	<chem>C1C1=CC=C(--INVALID-LINK--(O)CN)C=C1</chem> [1]
InChI	InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1

Table 2: Physicochemical Properties of AT13148

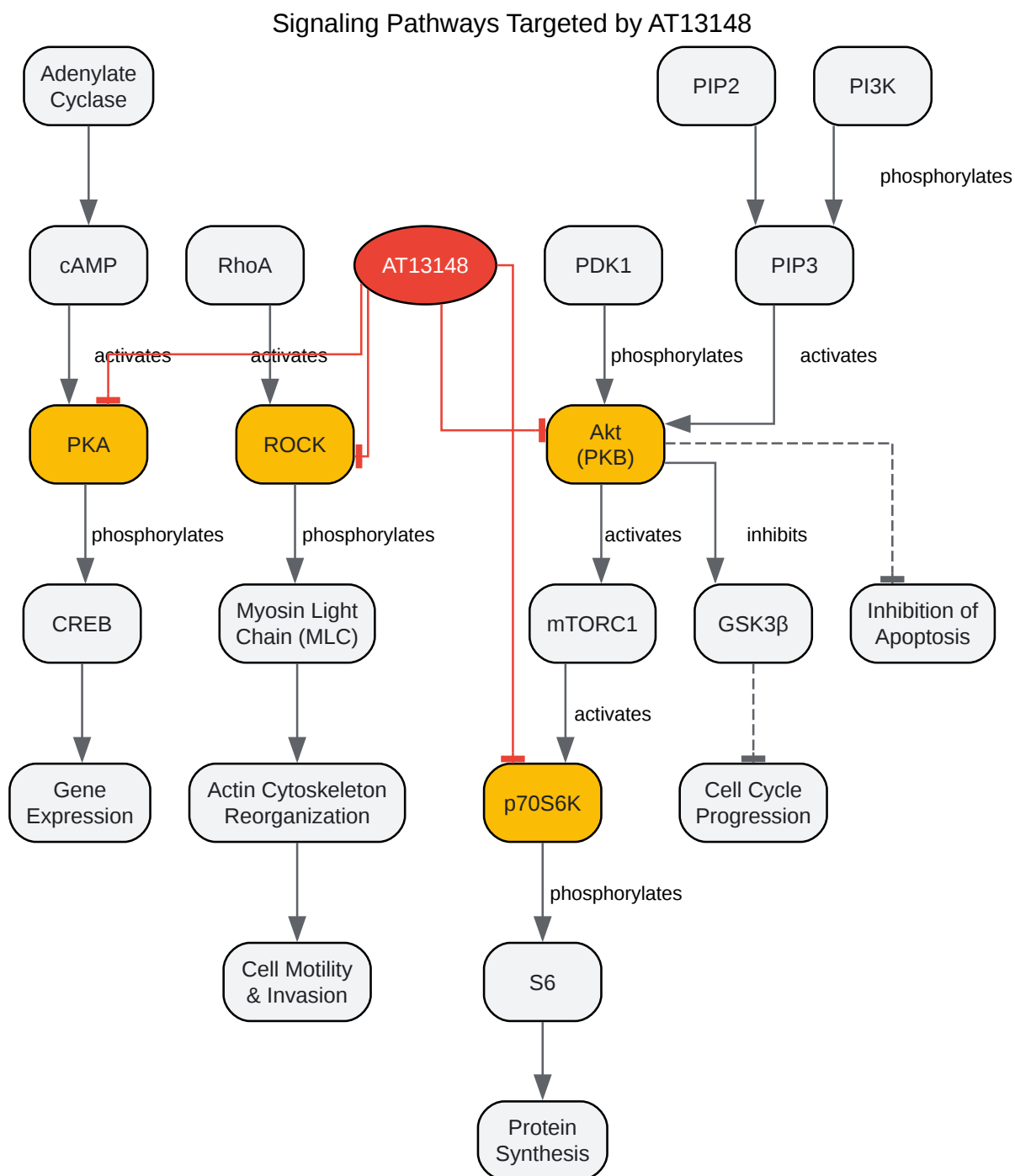
Property	Value
Appearance	White to off-white solid powder[1][2]
Purity	≥98%[1]
Solubility	DMSO: 50 mg/mL (with sonication)[3], DMF: 30 mg/mL[4]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 2 years[2]

Mechanism of Action and Signaling Pathways

AT13148 is a potent inhibitor of multiple kinases within the AGC kinase family. It functions in an ATP-competitive manner, targeting key components of pro-survival signaling pathways frequently dysregulated in cancer.[5]

The primary targets of **AT13148** include Akt (also known as Protein Kinase B or PKB), p70S6 Kinase (p70S6K), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[6] By inhibiting these kinases, **AT13148** disrupts downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[5]

The following diagram illustrates the signaling pathways targeted by **AT13148**.



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Figure 1: AT13148 inhibits multiple AGC kinases, disrupting key signaling pathways.

Biological Activity

In Vitro Activity

AT13148 demonstrates potent inhibitory activity against a panel of AGC kinases. The half-maximal inhibitory concentrations (IC₅₀) for key targets are detailed in the table below.

Table 3: In Vitro Kinase Inhibitory Activity of AT13148

Kinase Target	IC ₅₀ (nM)
Akt1	38[2][6]
Akt2	402[2][6]
Akt3	50[2][6]
p70S6K	8[2][6]
PKA	3[2][6]
ROCK1	6[2][6]
ROCK2	4[2][6]

Furthermore, **AT13148** exhibits anti-proliferative effects across various cancer cell lines, particularly those with dysregulated PI3K-Akt-mTOR or RAS-RAF signaling pathways, with GI₅₀ values ranging from 1.5 to 3.8 μ M.[6]

In Vivo Activity

Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of **AT13148**. Oral administration of **AT13148** has been shown to inhibit tumor growth in models of uterine sarcoma and breast cancer. This anti-tumor activity is associated with the inhibition of Akt and p70S6K signaling within the tumors.

Pharmacokinetics

In a Phase 1 clinical trial, the pharmacokinetic profile of **AT13148** was evaluated in patients with advanced solid tumors.[7] At a dose of 180 mg, the mean maximum plasma concentration (C_{max}) was 400 nmol/L, and the mean area under the curve (AUC) was 13,000 nmol/L/hour.[7]

Clinical Development

A first-in-human Phase 1 clinical trial (NCT01585701) was conducted to evaluate the safety, tolerability, and pharmacokinetics of **AT13148** in patients with advanced solid tumors.[2][7] The study employed a dose-escalation design with **AT13148** administered orally three days a week.[7] The maximally tolerated dose was determined to be 180 mg.[7] Dose-limiting toxicities included hypotension, pneumonitis, elevated liver enzymes, and skin rash.[7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of **AT13148**.

In Vitro Kinase Inhibition Assay

The following diagram outlines a general workflow for an in vitro kinase inhibition assay.

Workflow for In Vitro Kinase Inhibition Assay

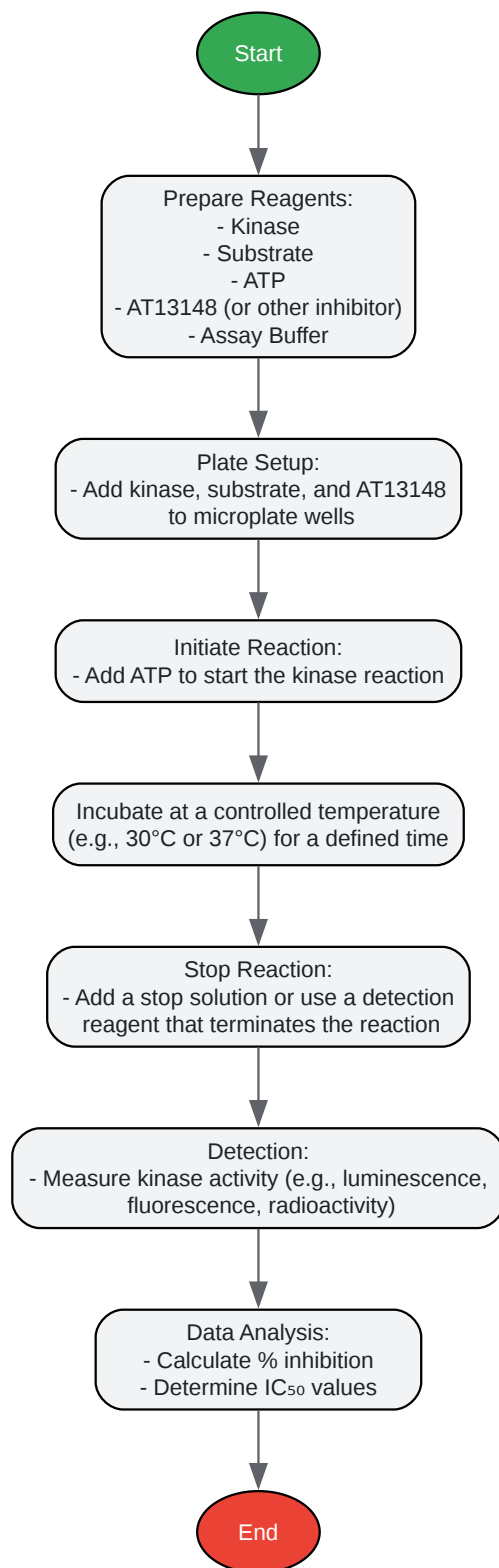
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Figure 2: A generalized workflow for determining the in vitro kinase inhibitory activity.

Detailed Methodology:

- **Reagent Preparation:** Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), ATP, and a serial dilution of **AT13148** in an appropriate assay buffer.
- **Reaction Setup:** In a microplate, combine the kinase, substrate, and varying concentrations of **AT13148**. Include control wells with no inhibitor (100% activity) and no kinase (background).
- **Initiation and Incubation:** Initiate the kinase reaction by adding a predetermined concentration of ATP. Incubate the plate at a constant temperature (e.g., 37°C) for a specific duration.
- **Detection:** Stop the reaction and measure the remaining kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP consumed or fluorescence/radioactivity-based assays that measure the phosphorylation of the substrate.
- **Data Analysis:** Calculate the percentage of kinase inhibition for each **AT13148** concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (Alamar Blue Assay)

The Alamar Blue assay is a common method to assess cell viability and proliferation.

Detailed Methodology:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **AT13148** and incubate for a specified period (e.g., 72 hours). Include vehicle-treated control wells.
- **Alamar Blue Addition:** Add Alamar Blue reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the resazurin in the Alamar Blue to the fluorescent resorufin.

- **Fluorescence Measurement:** Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission).
- **Data Analysis:** Calculate the percentage of cell viability for each **AT13148** concentration relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ value.

Western Blot Analysis for Phosphorylated Proteins

Western blotting is used to detect changes in the phosphorylation status of target proteins following treatment with **AT13148**.

Detailed Methodology:

- **Cell Lysis:** Treat cells with **AT13148** for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- **SDS-PAGE:** Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
- **Antibody Incubation:** Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Stripping and Re-probing (Optional):** The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to confirm equal loading.

In Vivo Xenograft Study

This protocol outlines the general steps for evaluating the anti-tumor efficacy of **AT13148** in a mouse xenograft model.

Detailed Methodology:

- **Cell Implantation:** Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
- **Tumor Growth and Randomization:** Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
- **Compound Administration:** Administer **AT13148** orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.
- **Tumor Measurement:** Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.
- **Monitoring:** Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
- **Endpoint and Analysis:** At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for pharmacodynamic markers).

Pharmacokinetic Analysis using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.

Detailed Methodology:

- **Sample Collection:** Collect blood samples from animals or patients at various time points after **AT13148** administration. Process the blood to obtain plasma.
- **Sample Preparation:** Extract **AT13148** from the plasma using protein precipitation or liquid-liquid extraction. Add an internal standard to the samples to correct for variability in extraction and instrument response.
- **LC Separation:** Inject the extracted sample onto a liquid chromatography system. The compound of interest is separated from other components in the sample based on its physicochemical properties as it passes through a chromatography column.
- **MS/MS Detection:** The eluent from the LC system is introduced into a tandem mass spectrometer. The mass spectrometer is set to specifically detect and quantify **AT13148** and the internal standard based on their unique mass-to-charge ratios and fragmentation patterns.
- **Data Analysis:** Generate a calibration curve using standards of known **AT13148** concentrations. Use this curve to determine the concentration of **AT13148** in the unknown samples. Pharmacokinetic parameters such as C_{max}, T_{max}, and AUC can then be calculated.

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